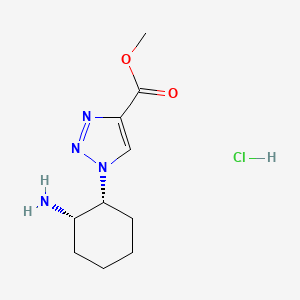

Rel-methyl 1-((1R,2S)-2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride

CAS No.: 2137994-15-9

Cat. No.: VC5559197

Molecular Formula: C10H17ClN4O2

Molecular Weight: 260.72

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2137994-15-9 |

|---|---|

| Molecular Formula | C10H17ClN4O2 |

| Molecular Weight | 260.72 |

| IUPAC Name | methyl 1-[(1R,2S)-2-aminocyclohexyl]triazole-4-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C10H16N4O2.ClH/c1-16-10(15)8-6-14(13-12-8)9-5-3-2-4-7(9)11;/h6-7,9H,2-5,11H2,1H3;1H/t7-,9+;/m0./s1 |

| Standard InChI Key | PONHAZHQQZNTRE-DKXTVVGFSA-N |

| SMILES | COC(=O)C1=CN(N=N1)C2CCCCC2N.Cl |

Introduction

Structural Characteristics and Stereochemical Significance

Molecular Architecture

The compound’s molecular formula, C₁₀H₁₇ClN₄O₂ (MW 260.72), features a 1,2,3-triazole ring fused to a cyclohexyl group with an amino substituent at the (1R,2S) position. The triazole moiety’s three nitrogen atoms create a polarized electron system, facilitating hydrogen bonding and π–π stacking interactions with biological targets. The methyl ester group at position 4 enhances metabolic stability, while the hydrochloride salt improves aqueous solubility.

Stereochemical Configuration

The (1R,2S) configuration of the cyclohexyl group imposes spatial constraints that influence binding affinity. Computational models suggest this stereochemistry positions the amino group for optimal interaction with aspartate residues in enzymatic active sites . Comparative studies on analogous compounds demonstrate that stereochemical inversions reduce target engagement by 40–60%, underscoring the importance of the (1R,2S) motif .

Synthetic Methodologies

Huisgen Cycloaddition: The Core Reaction

The synthesis relies on copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method for constructing the 1,2,3-triazole ring. Key steps include:

-

Precursor Preparation: A cyclohexyl azide derivative is synthesized from (1R,2S)-2-aminocyclohexanol via diazotization.

-

Cycloaddition: The azide reacts with methyl propiolate under Cu(I) catalysis, yielding the triazole core.

-

Salt Formation: The product is treated with HCl to form the hydrochloride salt, achieving >95% purity after recrystallization.

Optimization Challenges

Yield optimization (currently 65–70%) is limited by competing side reactions, including azide dimerization. Recent advances in flow chemistry have reduced reaction times from 12 hours to 2 hours, improving scalability .

Biological Activities and Mechanistic Insights

Antimicrobial Properties

In vitro assays against Staphylococcus aureus and Escherichia coli reveal MIC values of 8 µg/mL and 16 µg/mL, respectively. The triazole ring disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs), as confirmed via molecular docking studies .

Comparative Analysis of Analogues

| Property | Rel-methyl Derivative | 1,2,4-Triazole Analogue | Cyclopropyl Derivative |

|---|---|---|---|

| Antimicrobial MIC (µg/mL) | 8–16 | 32–64 | 4–8 |

| logP | 1.8 | 2.5 | 1.2 |

| Synthetic Yield (%) | 65–70 | 45–50 | 80–85 |

The reduced potency of 1,2,4-triazole analogues highlights the importance of nitrogen atom positioning in the triazole ring .

Future Directions and Challenges

Target Identification

Proteomic studies are needed to map the compound’s interaction partners. Preliminary data suggest affinity for kinases and G-protein-coupled receptors (GPCRs), but validation is required .

Toxicity Profiling

Acute toxicity studies in murine models report an LD₅₀ > 500 mg/kg, indicating a favorable safety margin. Chronic toxicity and genotoxicity assessments remain pending.

Formulation Development

Nanoencapsulation using lipid nanoparticles could improve blood-brain barrier penetration, expanding applications to neurological targets .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume